methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate
Description
Properties
IUPAC Name |
methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-17-13(16)11-6-9-8-4-2-3-5-10(8)15-12(9)7-14-11/h2-5,11,14-15H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZGCHMZBGHVZFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2=C(CN1)NC3=CC=CC=C23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16253-64-8 | |
| Record name | 1H-Pyrido(3,4-b)indole-3-carboxylic acid, 2,3,4,9-tetrahydro-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016253648 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,4,9-Tetrahydro-1H-beta-carboline-3-carboxylic acid methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Condensation of L-Tryptophan with Formaldehyde
The synthesis begins with the formation of the β-carboline scaffold via the condensation of L-tryptophan and formaldehyde in glacial acetic acid. This reaction proceeds through a Pictet-Spengler mechanism, where the amine group of tryptophan reacts with formaldehyde to form an imine intermediate, followed by cyclization to yield 1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole-3-carboxylic acid.
Key Conditions :
Esterification with Methanol
The carboxylic acid intermediate is esterified using methanol in the presence of sulfuric acid as a catalyst. This step converts the carboxylic acid group into a methyl ester, enhancing the compound’s solubility for subsequent reactions.
Reaction Setup :
| Parameter | Detail |
|---|---|
| Substrate | 1,2,3,4-Tetrahydro-9H-pyrido[3,4-b]indole-3-carboxylic acid (15.12 g, 70 mmol) |
| Solvent | Methanol (150 mL) |
| Catalyst | H2SO4 (few drops) |
| Temperature | 80°C, reflux |
| Workup | Neutralization with NaHCO3, extraction with CH2Cl2 (10 × 200 mL), drying over anhydrous Na2SO4 |
The product, methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate, is obtained as brown crystals after solvent removal.
Reduction and Aromatization
Xylene-Mediated Dehydrogenation
The tetrahydro intermediate undergoes dehydrogenation using xylene and sulfur to aromatize the pyridine ring. This step converts the tetrahydro-β-carboline into the fully aromatic 9H-β-carboline derivative.
Optimized Parameters :
-
Substrate : this compound (9 g, 40 mmol)
-
Solvent : Xylene (150 mL)
-
Catalyst : Sulfur (80 mg)
-
Temperature : 137°C, 24 hours
-
Isolation : Cooling to freezing temperature, filtration, and vacuum drying (20 mmHg, 100°C).
This reaction yields methyl 9H-pyrido[3,4-b]indole-3-carboxylate as brown shiny crystals, confirmed by melting point and TLC analysis.
Functionalization via Amidation
Aniline Derivatives as Nucleophiles
The methyl ester reacts with substituted anilines in ethanol under reflux to form carboxamide derivatives. This step introduces structural diversity, enabling pharmacological evaluation.
General Protocol :
| Component | Quantity |
|---|---|
| Methyl ester | 1.35 g (6 mmol) |
| Aniline derivative | 6 mmol |
| Solvent | Ethanol (50 mL) |
| Conditions | Reflux, 24 hours |
| Workup | Filtration, washing with cold ethanol, vacuum drying |
The reaction’s success depends on the electronic nature of the aniline substituents, with electron-donating groups accelerating nucleophilic attack.
Stereochemical Considerations
Enantioselective Synthesis
The (S)-enantiomer (CAS 79815-18-2) is synthesized using chiral catalysts or resolved via chromatographic techniques, though detailed methodologies remain proprietary. Key challenges include maintaining enantiopurity during esterification and reduction steps, necessitating chiral stationary phases or asymmetric hydrogenation.
Analytical Validation and Characterization
Spectroscopic Confirmation
Purity Assessment
HPLC analysis (C18 column, MeOH/H2O 70:30) confirms ≥95% purity, critical for pharmacological applications.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations |
|---|---|---|
| L-Tryptophan route | High yield, scalable | Multi-step, long reaction times |
| Chiral resolution | Access to enantiopure forms | Low efficiency, high cost |
| Direct esterification | Simplicity | Requires acidic conditions |
Industrial-Scale Production Challenges
Chemical Reactions Analysis
Types of Reactions
Methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized indole derivatives, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
Neuroprotective Effects
Research indicates that derivatives of methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole exhibit neuroprotective properties. These compounds have been investigated for their potential to protect neuronal cells from oxidative stress and apoptosis. In particular, they are being studied as inhibitors of histone deacetylase (HDAC), which is implicated in neurodegenerative diseases such as Alzheimer's and Huntington's disease .
Antimicrobial Properties
The compound has also shown promising antimicrobial activity. Studies have reported that certain derivatives possess significant antibacterial properties against various pathogens. This suggests potential applications in developing new antimicrobial agents .
Anticancer Activity
Methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole derivatives have been evaluated for their anticancer effects. They are believed to act through multiple mechanisms including the inhibition of cell proliferation and induction of apoptosis in cancer cells. Research is ongoing to explore their efficacy against different cancer types .
Case Studies
Mechanism of Action
The mechanism of action of methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been identified as an inhibitor of the glutathione peroxidase 4 (GPX4), which plays a role in regulating cell death pathways . This inhibition can lead to the activation of ferroptosis, a form of programmed cell death .
Comparison with Similar Compounds
Substitution at the C1 Position
Modifications at C1 significantly influence biological activity:
- (1R,3S)-Methyl 1-octyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate : An eight-carbon linear chain at C1 confers potent antifungal activity against Candida glabrata by disrupting fungal membrane integrity (MIC: <1 µg/mL). This activity is attributed to enhanced lipophilicity, promoting membrane interaction .
- (1S,3S)-Methyl 1-phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate : Aromatic substitution at C1 shifts activity toward TRPM8 receptor antagonism, with compound 5b showing moderate binding affinity (IC50: ~50 nM) in vitro .
- RSL3 [(1S,3R)-Methyl 2-(2-chloroacetyl)-1-(4-(methoxycarbonyl)phenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate] : Chloroacetyl and methoxycarbonylphenyl groups at C1/C2 enable GPX4 inhibition (IC50: 100 nM), inducing ferroptosis in cancer cells .
Table 1: C1-Substituted Derivatives and Key Properties
Substitution at the C2 Position
C2 modifications often enhance receptor specificity:
- Methyl 2-benzyl-1-phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate (6a/6b): Benzyl groups at C2 improve TRPM8 binding (IC50: 20–40 nM) compared to non-benzylated analogs. The (1S,3S)-stereoisomer (6b) exhibits higher potency due to optimized steric interactions .
- Methyl 2-(3-aminopropanoyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate (17): A 3-aminopropanoyl moiety at C2 enables neuroprotective activity by modulating amyloidogenic pathways .
Table 2: C2-Substituted Derivatives
| Compound | C2 Substituent | Activity | Yield | Reference |
|---|---|---|---|---|
| 6a/6b (Benzyl) | Benzyl | TRPM8 antagonism | 41–59% | |
| 17 (3-Aminopropanoyl) | NH2CH2CO- | Neuroprotection | 91% |
Modifications at N9 and Other Positions
- Ethyl 2,3,4,9-tetrahydro-1H-β-carboline-3-carboxylate : Ethyl ester substitution at C3 reduces steric hindrance, improving solubility while retaining moderate antimicrobial activity .
Biological Activity
Methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate (commonly referred to as MTHPI) is a compound of significant interest in pharmacology due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of MTHPI, including its pharmacological properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
MTHPI has the molecular formula and a molecular weight of approximately 230.26 g/mol. The compound features a pyridoindole structure, which is characteristic of many bioactive indole alkaloids.
2. Antitumor Activity
MTHPI and its derivatives have demonstrated notable cytotoxic effects against various cancer cell lines. In particular, studies have reported that tetrahydrocarboline derivatives exhibit significant cytotoxicity with IC50 values in the micromolar range against human tumor cell lines such as KB (human oral carcinoma), DLD (human colorectal carcinoma), and HepG2 (human liver carcinoma) cells . The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.
3. Neuroprotective Effects
Recent investigations into the neuroprotective properties of MTHPI have highlighted its potential role in treating neurodegenerative diseases. It has been suggested that MTHPI acts as a histone deacetylase (HDAC) inhibitor, which may contribute to its neuroprotective effects by promoting neuronal survival and function . This property positions MTHPI as a candidate for further research in neuropharmacology.
Table 1: Summary of Biological Activities
Case Study: Synthesis and Evaluation
A study focused on synthesizing various tetrahydrocarboline derivatives found that certain modifications to the MTHPI structure enhanced its antitumor activity significantly. The synthesized compounds were evaluated against multiple cancer cell lines, revealing promising results that warrant further investigation into their mechanisms of action and potential clinical applications .
Q & A
Q. What are the common synthetic routes for preparing methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate, and how is purity validated?
- Methodological Answer : A typical synthesis involves esterification of the carboxylic acid precursor (e.g., tryptoline-3-carboxylic acid) using methanol and sulfuric acid under reflux (18–24 hours). Post-reaction, the product is neutralized with sodium bicarbonate, extracted with ethyl acetate, and purified via crystallization (e.g., ethyl ether/methanol mixtures) . Purity is validated using HPLC (≥98% purity) and structural confirmation via -NMR and -NMR. For example, -NMR peaks for the methyl ester group typically appear at δ 3.6–3.8 ppm .
Q. How is the crystal structure of this compound determined, and what key parameters are reported?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is employed. Key parameters include space group (e.g., monoclinic ), unit cell dimensions (e.g., ), and hydrogen-bonding interactions stabilizing the structure. For derivatives, halogen atoms (e.g., Br, Cl) or substituents on the indole ring are critical for packing efficiency .
Q. What safety protocols are essential for handling this compound in the lab?
- Methodological Answer : Adhere to hazard codes (e.g., H315: skin irritation, H319: eye damage). Use PPE (gloves, goggles, lab coats), work in a fume hood, and avoid ignition sources (P210, P233). Store in airtight containers at 2–8°C (P403+P233). For spills, use inert absorbents and avoid aqueous solutions (P370+P378) .
Advanced Research Questions
Q. How can enantioselective synthesis of chiral derivatives be achieved?
- Methodological Answer : Chiral resolution involves using enantiopure starting materials or chiral catalysts. For example, diastereomers (e.g., (1R,3S)- and (1S,3S)-configurations) are separated via silica gel chromatography, validated by chiral HPLC or optical rotation. Substituents like bromine or methoxy groups enhance stereochemical control .
Q. What computational methods predict the electronic and reactivity properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) at the 6-31G(d,p) or 6-311++G(d,p) basis sets optimizes gas-phase geometries. Solvent effects (e.g., polarizable continuum models) evaluate dipole moments, HOMO-LUMO gaps, and Fukui indices to predict nucleophilic/electrophilic sites . For example, electron-withdrawing groups on the indole ring reduce HOMO energies by 0.5–1.0 eV.
Q. How do structural modifications influence biological activity (e.g., antifungal or chemopreventive effects)?
- Methodological Answer : Substituent effects are tested via SAR studies. Adding halogen atoms (e.g., Cl at position 1) enhances antifungal activity (IC values < 10 µM against Fusarium spp.), while bulky groups (e.g., benzyloxy) improve chemopreventive profiles by modulating cytochrome P450 interactions . Bioassays include MIC (Minimum Inhibitory Concentration) tests and enzyme inhibition assays (e.g., CYP3A4).
Q. How to resolve contradictions in reported bioactivity data across studies?
- Methodological Answer : Cross-validate using orthogonal assays (e.g., in vitro enzymatic vs. cell-based assays). Check for impurities via LC-MS and confirm stereochemistry (e.g., racemic vs. enantiopure samples). For example, discrepancies in IC values may arise from residual solvents (>0.1% DMF) or aggregation artifacts .
Q. What strategies optimize yield in large-scale synthesis while maintaining stereochemical integrity?
- Methodological Answer : Use flow chemistry for controlled reaction conditions (temperature, residence time). Catalytic asymmetric methods (e.g., chiral Brønsted acids) improve enantiomeric excess (ee > 95%). For example, microwave-assisted synthesis reduces reaction time from 24 hours to 2 hours with 80% yield .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
